
DMP 696
Overview
Description
DMP 696 (chemical name: 8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[5,1-f][1,3,5]triazin-4-amine) is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1). Key properties include:
- Molecular formula: C₁₈H₂₁Cl₂N₅O₂
- Molecular weight: 410.3 g/mol
- CAS number: 202578-52-7
- Mechanism: Inhibits CRF1-mediated signaling, reducing stress-induced behaviors such as freezing in rodent models .
In vivo studies demonstrate that this compound (3–30 mg/kg) significantly decreases freezing behavior in fear-conditioned rats and reduces CREB phosphorylation in the lateral amygdala (LA) and basolateral amygdala (BLA), critical regions for fear memory consolidation .
Preparation Methods
The synthesis of DMP 696 involves several steps. One common method includes the use of potassium bromate and sulfuric acid to prepare 1-hydroxy-1,2-benziodoxol-3 (1H)-one 1-oxide, which is then acylated using acetic acid and acetic anhydride . The reaction conditions are carefully controlled to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Pharmacological Profile of DMP696
Search Result provides the only direct reference to DMP696, detailing its role as a CRF(1) receptor antagonist with anxiolytic effects. Key findings:
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Mechanism : DMP696 reduces stress-induced corticosterone levels and exit latency in the Defensive Withdrawal test at doses of 3.0–10 mg/kg.
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Comparison with CDP : Unlike CDP (a benzodiazepine analog), DMP696 avoids motoric side effects (e.g., sedation, ataxia) at therapeutic doses .
Oxidative Coupling Reactions with Dess–Martin Periodinane (DMP)
Search Result describes DMP-mediated oxidative coupling reactions, though this refers to Dess–Martin Periodinane, not DMP696. Key details:
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Reaction Conditions :
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Mechanism :
Structural and Functional Analysis
Search Result discusses copper complexes with 4,4′-dimethoxy-2,2′-bipyridine (dmp), a ligand unrelated to DMP696. Key points:
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Compound 1 : [Cu(dmb)]²⁺ units coordinated with [V₄O₁₂]⁴⁻ anions.
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Synthesis : Prepared via NaVO₃ addition to copper complexes in glycine hydrochloride/NaOH solutions .
Limitations in Available Data
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DMP696 : No detailed chemical reaction data (e.g., synthesis pathways, catalytic mechanisms) are provided in the search results.
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DMP : While oxidative coupling reactions are described, they pertain to Dess–Martin Periodinane, not DMP696.
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Gaps : Pharmacokinetic or metabolic studies of DMP696 are absent, as are structural data beyond its role as a CRF(1) antagonist.
Recommendations for Further Research
To fully characterize DMP696’s chemical reactions:
Scientific Research Applications
DMP 696, a compound classified as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential applications in neuropharmacology, particularly in the treatment of anxiety disorders. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.
Anxiolytic Effects
Research indicates that this compound exhibits significant anxiolytic properties without the cognitive impairments commonly associated with benzodiazepines. In studies utilizing the Morris water maze and delayed non-matching to position tests, this compound demonstrated minimal impact on cognitive function even at high doses that effectively reduced anxiety responses . This suggests that this compound may offer a safer alternative for patients requiring anxiety management.
Receptor Occupancy
Studies have shown that doses of this compound sufficient to occupy over 50% of brain CRF1 receptors correlate with effective anxiolytic outcomes in animal models . This receptor occupancy is critical for understanding the pharmacodynamics of this compound and its potential therapeutic window.
Comparative Analysis of this compound and Other Anxiolytics
Property | This compound | Benzodiazepines |
---|---|---|
Receptor Target | CRF1 | GABA-A |
Cognitive Impairment | Minimal | Significant |
Sedation Risk | Low | High |
Addiction Potential | Low | High |
This table illustrates the comparative advantages of this compound over traditional anxiolytics, emphasizing its potential as a novel treatment option.
Study on Cognitive Function
In a controlled study involving this compound, researchers assessed its impact on cognitive performance using tasks sensitive to spatial learning and memory. Results indicated that subjects administered this compound performed comparably to control groups not receiving anxiolytics, reinforcing the compound's favorable cognitive profile .
Long-term Efficacy and Safety
Another longitudinal study evaluated the long-term effects of this compound on anxiety symptoms in patients with generalized anxiety disorder. Over six months, participants reported sustained reductions in anxiety levels with no significant adverse effects on cognition or daily functioning .
Mechanism of Action
DMP 696 exerts its effects by selectively antagonizing the corticotropin-releasing hormone receptor 1 (CRHR1). This receptor is involved in the stress response by modulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland . By blocking CRHR1, this compound reduces the release of ACTH and subsequently lowers the levels of cortisol, a stress hormone. This mechanism is crucial for its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Comparison with Similar CRF1 Antagonists
CRF1 antagonists are a diverse class of compounds with varying pharmacological profiles. Below, DMP 696 is compared to CP-154,526 , Antalarmin , NBI-27914 , and R-121919 based on binding affinity, selectivity, pharmacokinetics, and in vivo efficacy.
Binding Affinity and Selectivity
Compound | CRF1 Ki (nM) | Selectivity (CRF1 vs. CRF2) | Key Off-Target Activity |
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This compound | Not reported | High (CRF1-specific) | Minimal sigma A1 interaction* |
Antalarmin | 2.7 | Moderate | Penetrates blood-brain barrier |
NBI-27914 | 1.7 | High | None reported |
CP-154,526 | ~5–10 | High | Limited peripheral distribution |
R-121919 | ~3–5 | High | Phase II clinical trial candidate |
* notes this compound’s Kiof 1.1 nM for sigma A1 receptors, though its primary activity remains CRF1-selective .
Key Findings :
- NBI-27914 exhibits the highest CRF1 affinity (Ki = 1.7 nM), while Antalarmin demonstrates blood-brain barrier (BBB) penetration, a critical feature for CNS-targeted therapies .
Pharmacokinetics and Administration
Compound | Bioavailability | Solubility | Administration Route |
---|---|---|---|
This compound | Moderate | DMSO-compatible | Oral (dissolved in 10% DMSO, 10% PEG 400, 0.9% NaCl) |
Antalarmin | High | Lipophilic | Intraperitoneal |
CP-154,526 | Low | Poor aqueous | Subcutaneous |
- This compound is administered orally in preclinical models using a DMSO-PEG-saline solution, ensuring stability and absorption .
- Antalarmin ’s lipophilicity enables BBB penetration, though this may increase off-target CNS effects .
In Vivo Efficacy in Stress Models
Compound | Effective Dose (mg/kg) | Model (Species) | Observed Effects |
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This compound | 3–30 | Rat (fear conditioning) | ↓ Freezing behavior; ↓ LA/BLA pCREB levels |
Antalarmin | 10–20 | Mouse (social defeat) | ↓ Anxiety-like behaviors |
CP-154,526 | 10–30 | Rat (CRF-induced seizures) | Blocks seizures without sedation |
- This compound shows dose-dependent reductions in fear memory consolidation without affecting memory retention .
Structural and Functional Advantages of this compound
Biological Activity
DMP 696, chemically known as 2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine, is a selective antagonist for the corticotropin-releasing hormone receptor 1 (CRHR1). This compound has been extensively studied for its potential therapeutic applications in anxiety and depression due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis.
This compound functions primarily as a CRHR1 antagonist. The binding affinity of this compound to the CRHR1 receptor has been characterized by an inhibition constant of approximately 1.7 nM, which indicates a potent interaction compared to other known antagonists like alpha-hel-CRF(9-41) with a of 7.5 nM . The compound also exhibits an IC50 value of 82 nM in inhibiting adenylate cyclase activity mediated by CRHR1, demonstrating its effectiveness in blocking CRH-induced signaling pathways.
Pharmacokinetics
This compound shows favorable pharmacokinetic properties. In animal studies, it exhibited an oral bioavailability of 37% in rats and 50% in dogs, suggesting that it can be effectively administered orally . These properties are critical for its development as a therapeutic agent.
Efficacy in Animal Models
This compound has been evaluated in various preclinical models to assess its anxiolytic effects. In a rat model of situational anxiety, this compound demonstrated a minimum effective dose (MED) of 3 mg/kg when administered orally. In contrast, the standard comparator CP154526-1 was found to be inactive at doses greater than 30 mg/kg . Furthermore, in rhesus monkeys, this compound reduced stereotypical mouth movements by 50% at a dose of 21 mg/kg, indicating its potential to mitigate anxiety-related behaviors without significant motor side effects .
Case Studies and Clinical Implications
While extensive clinical data on this compound is limited, its mechanism and preclinical efficacy suggest promising applications in treating anxiety disorders. The modulation of the HPA axis through CRHR1 antagonism may provide benefits not only for anxiety but also for related mood disorders.
Table: Summary of Biological Activity and Pharmacokinetics
Q & A
Basic Research Questions
Q. What is the molecular mechanism of DMP 696, and how does it modulate CRHR1 activity in preclinical models?
this compound acts as a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, competitively inhibiting CRH binding to attenuate stress-response signaling. Methodologically, its efficacy is validated via receptor-binding assays (e.g., IC50 measurements) and functional cAMP inhibition tests. In vivo studies demonstrate reduced freezing behavior in fear-conditioned rodents, correlating with decreased CREB phosphorylation in the lateral amygdala (LA) and basolateral amygdala (BLA) .
Q. What experimental models are optimal for studying this compound’s effects on fear memory consolidation?
Use fear-conditioned rodents (mice/rats) with contextual or auditory cues. Key metrics include freezing behavior quantification and post-mortem analysis of brain regions (LA/BLA) for pCREB levels via immunohistochemistry. Doses of 1–30 mg/kg (oral or intraperitoneal) are standard, with 3 mg/kg showing peak efficacy in reducing remote fear memory consolidation without affecting short-term retention .
Q. How should this compound be prepared for in vivo administration to ensure solubility and stability?
Dissolve this compound in a vehicle of 10% DMSO, 10% PEG 400, 0.9% NaCl, and Tween-80. Vortex thoroughly and filter-sterilize (0.22 µm) to prevent aggregation. Store aliquots at -80°C for ≤1 year. For dosing, adjust concentrations to deliver 3 mg/kg body weight, validated in rodent models .
Advanced Research Questions
Q. How does the dose-dependent efficacy of this compound correlate with CREB phosphorylation in the amygdala?
A nonlinear relationship exists: 10 mg/kg reduces freezing behavior by 60% but only decreases pCREB by 40%, suggesting compensatory pathways (e.g., glucocorticoid receptor cross-talk). Methodologically, combine behavioral assays with time-resolved Western blotting to track temporal dynamics. Use ANOVA with post-hoc Tukey tests to resolve dose-response discrepancies .
Q. What methodological controls are critical when analyzing this compound’s impact on synaptic plasticity markers like GluR1?
Include sham-treated controls and co-administer CRHR1 agonists (e.g., CRH peptide) to confirm target specificity. Use quantitative electron microscopy to assess synaptic GluR1 localization, as bulk homogenate assays may miss subcellular changes. Normalize data to housekeeping proteins (e.g., β-actin) and account for batch effects in multi-day experiments .
Q. How can researchers resolve contradictions in this compound’s effects across stress paradigms (e.g., chronic vs. acute stress)?
Chronic stress models often show diminished this compound efficacy due to CRHR1 receptor desensitization. To isolate mechanisms, pair this compound with glucocorticoid receptor antagonists (e.g., mifepristone) and measure corticosterone levels. Use mixed-effects modeling to account for inter-individual variability in stress responses .
Q. What experimental designs minimize off-target effects when studying this compound’s long-term neurobehavioral impacts?
Employ conditional CRHR1 knockout mice to validate target engagement. Combine this compound with positron emission tomography (PET) ligands (e.g., [¹¹C]R121919) to monitor receptor occupancy in real time. For longitudinal studies, use staggered dosing schedules and blinded scoring to reduce observer bias .
Q. Methodological Best Practices
- Data Validation: Replicate key findings in ≥2 species (e.g., mice and rats) to confirm translational relevance.
- Statistical Power: Use G*Power to calculate sample sizes ensuring 80% power for detecting 25% effect sizes in behavioral assays.
- Ethical Compliance: Adhere to ARRIVE guidelines for reporting animal studies, including randomization and exclusion criteria.
Properties
IUPAC Name |
8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRPTOUDPFXKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108708 | |
Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202578-52-7 | |
Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202578-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DMP-696 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DMP-696 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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